molecular formula C13H12O B1268387 1-Allyloxynaphthalene CAS No. 20009-25-0

1-Allyloxynaphthalene

Cat. No. B1268387
CAS RN: 20009-25-0
M. Wt: 184.23 g/mol
InChI Key: YNYMCUPQXZBCJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Allyloxynaphthalene can be synthesized through various methods, including the regioselective lithiation of methoxynaphthalenes, followed by alkylation. For instance, 1-methoxynaphthalene undergoes regioselective lithiation and can serve as a precursor in the synthesis of allyloxynaphthalene derivatives (Betz & Bauer, 2002). Furthermore, the synthesis of related compounds like 2-allyl-3-bromo-1,4-dimethoxynaphthalene demonstrates the use of Claisen rearrangement and other strategies in constructing complex naphthalene derivatives (Limaye et al., 2012).

Molecular Structure Analysis

The molecular structure of 1-allyloxynaphthalene and its derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray diffraction. These studies provide detailed insights into the regioselectivity of reactions and the conformational preferences of these compounds. For example, the synthesis and crystallographic analysis of related naphthalene derivatives offer insights into their structural characteristics (Singh, 2013).

Chemical Reactions and Properties

1-Allyloxynaphthalene undergoes various chemical reactions, including photocycloadditions and electrophilic substitutions, which are pivotal in the synthesis of complex organic molecules. The photochemical behavior of related naphthalene derivatives, such as 1-substituted 1,2-dihydro-1,4-dicyanonaphthalenes, highlights the reactivity patterns and potential applications of these compounds in synthetic organic chemistry (Mella et al., 1992).

Physical Properties Analysis

The physical properties of 1-allyloxynaphthalene, such as melting point, solubility, and crystal structure, are influenced by its molecular conformation and intermolecular interactions. Studies on related naphthalene derivatives provide a comparative basis for understanding these properties. For instance, the analysis of liquid 1-methylnaphthalene offers insights into the local structure and molecular correlations, which can be analogous to 1-allyloxynaphthalene (Drozdowski, 2002).

Chemical Properties Analysis

The chemical properties of 1-allyloxynaphthalene, including its reactivity, stability, and interaction with various reagents, are key to its applications in synthesis and material science. The vibrational spectral analysis of related compounds, such as 1-methoxynaphthalene, provides valuable information on the molecular vibrations, which are indicative of the chemical behavior and stability of these compounds (Xavier et al., 2010).

Scientific Research Applications

Synthesis of Bioactive Pyranonaphthoquinones

1-Allyloxynaphthalene serves as a key precursor in synthesizing various naturally occurring biologically active pyranonaphthoquinones. An effective method utilizes 1-methoxynaphthalene as a starting material, followed by Dakin's oxidation and Claisen rearrangement. This approach provides a more accessible path towards these compounds without using highly lachrymatric 2-bromonaphthoquinone (Limaye et al., 2012).

Fluorescence Excitation Spectra Study

The study of fluorescence excitation and dispersed emission techniques in 1- and 2-hydroxynaphthalene revealed significant differences in inertial constants and transition moment orientations, contributing valuable insights into electronic spectra analysis (Johnson et al., 1990).

Phthalonitrile Resin Synthesis

1-Allyloxynaphthalene derivatives were used in the synthesis of low melting phthalonitrile resins, showing promise as high-temperature structural composite matrices. The addition of allyl groups enhanced both processability and thermal properties, with significant improvements in impact strength (Han et al., 2019).

Vibrational Spectral Analysis

A detailed vibrational property study of 1-methoxynaphthalene was conducted, providing insights into the structural and vibrational properties of related compounds. This research aids in understanding the spectral properties and potential applications of such compounds (Govindarajan et al., 2010).

C-Allylation of Naphthols

The C-Allylation of naphthols, including 1- and 2-naphthols, was achieved using palladium catalysts. This method is significant for the selective production of mono-, di-, and triallylnaphthols, showcasing the versatility of allyl-containing compounds in chemical synthesis (Tada et al., 1996).

Synthesis of Bioactive Analogues

Analogues of bioactive natural alkoxynaphthalene, such as pycnanthulignene D, were synthesized from plant allylalkoxybenzenes. These analogues displayed antiproliferative activity, demonstrating the therapeutic potential of allyloxynaphthalene derivatives (Tsyganov et al., 2016).

Safety And Hazards

Safety measures for handling 1-Allyloxynaphthalene include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

1-prop-2-enoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h2-9H,1,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYMCUPQXZBCJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341754
Record name 1-Allyloxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyloxynaphthalene

CAS RN

20009-25-0
Record name 1-Allyloxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
ESI El-Desoky, EM Keshk, AA El-Sawi… - Saudi Pharmaceutical …, 2018 - Elsevier
… The versatile precursor 2-acetyl-4-allyl-1-hydroxy naphthalene was synthesized efficiently via Claisen rearrangement 2-acetyl-1-allyloxynaphthalene. The Claisen-Schmidt …
Number of citations: 12 www.sciencedirect.com
ESI El-Desokya, EM Keshka, AA El-Sawia, MA Abozeid… - academia.edu
… The versatile precursor 2-acetyl-4-allyl-1-hydroxy naphthalene was synthesized efficiently via Claisen rearrangement 2-acetyl-1-allyloxynaphthalene. The Claisen-Schmidt …
Number of citations: 0 www.academia.edu
IN Pramesti, Y Okada - Green and Sustainable Chemistry, 2017 - scirp.org
… Thus, we expanded the scope of the reaction with 1-allyloxynaphthalene (2a). The rearrangements of the naphthalene derivatives bearing a crotyloxy group (3a) and a cinnamyl group (…
Number of citations: 1 www.scirp.org
Y Okamoto, TF Yeh, HS Lee… - Journal of Polymer …, 1993 - Wiley Online Library
… moving the solvent, 1-allyloxynaphthalene ( 73.8% yield) was distilled at 100-103"C/0.05 mm Hg. 1Allyloxynaphthalene [ 32 g (0.17 mol) ] was heated to 230C under nitrogen for 1 h. …
Number of citations: 60 onlinelibrary.wiley.com
S Marcinkiewicz, J Green, P Mamalis - Tetrahedron, 1961 - Elsevier
The kinetics of a number of Claisen rearrangements have been studied and it is shown that the energy of activation of this reaction is a function of the bond orders and free valencies in …
Number of citations: 77 www.sciencedirect.com
NS Gavande, S Kundu, NS Badgujar, G Kaur… - Tetrahedron, 2006 - Elsevier
CaH 2 was been found, for the first time, as a mild reducing agent to generate thiophenolate anion from Ph 2 S 2 in N-methyl-2-pyrrolidone (NMP) for deprotection of aryl alkyl ethers. …
Number of citations: 16 www.sciencedirect.com
D Baffoe, TD Smith, MA Penick, MPD Mahindaratne… - ARKIVOC, 2012 - researchgate.net
… Since the Claisen rearrangement of structurally similar 1-allyloxynaphthalene proceeds at 150 C (2 h, 98% conversion), the failure of the rearrangement of 3d at this temperature likely …
Number of citations: 7 www.researchgate.net
NP Buu-Hoi, D LAVIT - The Journal of Organic Chemistry, 1955 - ACS Publications
During a systematic investigation of compounds which might be protective against the biological effects of lethal radiations, the chemistry of the 4-acyl-l-naphthols has been studied. …
Number of citations: 3 pubs.acs.org
SR Ammanamanchi - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
… 2-Acetyl-4-allyl- 1-allyloxynaphthalene (7).-A mixture of compound (4) (1 g, 4.42 mmol), allyl bromide (0.48 ml, 5.53 mmol), and freshly ignited K2C03 (5 g) was refluxed in dry acetone (…
Number of citations: 8 pubs.rsc.org
YH Seo - 2006 - search.proquest.com
… Therefore, the Claisen rearrangement of 1-allyloxynaphthalene could give 2-allyl-1naphthol in … The intramolecular alkylation of 1-allyloxynaphthalene gave 8-allyl-1-naphthol as the only …
Number of citations: 4 search.proquest.com

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